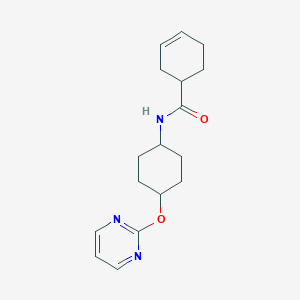

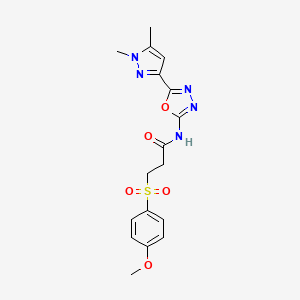

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

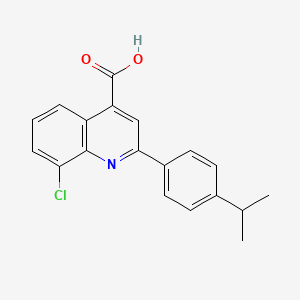

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been studied for its ability to inhibit various biological pathways and targets.

Applications De Recherche Scientifique

Enaminones and Pyrimidine Derivatives in Antitumor and Antimicrobial Activities

Enaminones and their pyrimidine derivatives have been synthesized and investigated for their potential antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were key intermediates in creating substituted pyridine and pyrazole derivatives, showing inhibition effects against human breast and liver carcinoma cell lines comparable to standard treatments. This research suggests that derivatives of pyrimidine, like N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide, could be explored for similar antitumor and antimicrobial applications (Riyadh, 2011).

Fluorescence Binding and Biological Interactions

The interactions of certain p-hydroxycinnamic acid amides, which include pyrimidine derivatives, with bovine serum albumin (BSA) were investigated through fluorescence and UV–vis spectral studies. This research provides insight into how pyrimidine derivatives can interact with biological molecules, indicating potential biomedical applications, including drug delivery systems or probes for studying protein interactions (Meng et al., 2012).

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, by inhibiting 5-lipoxygenase, an enzyme involved in inflammation and cancer, show potential for treating diseases associated with these processes. This suggests that structurally related compounds, including N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide, could be beneficial in developing new therapeutic agents (Rahmouni et al., 2016).

Chemical Transformations and Predictive Studies

The use of tandem mass spectrometry to predict chemical transformations of pyrimidinyloxy-N-arylbenzyl amine derivatives in solution opens up new possibilities for understanding and predicting the behavior of similar compounds under various conditions. This research highlights the potential of using advanced analytical techniques to explore the chemical properties and reactivity of compounds like N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide, aiding in the design of novel chemical entities with desired properties (Wang et al., 2006).

Propriétés

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16(13-5-2-1-3-6-13)20-14-7-9-15(10-8-14)22-17-18-11-4-12-19-17/h1-2,4,11-15H,3,5-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNZVMABRWAOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)

![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)